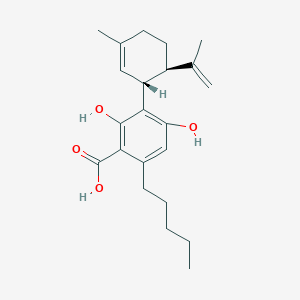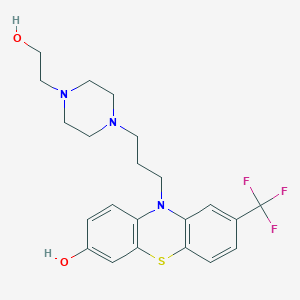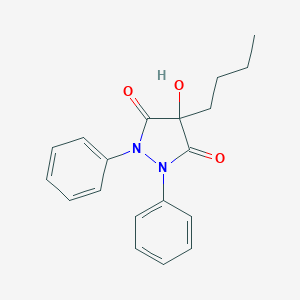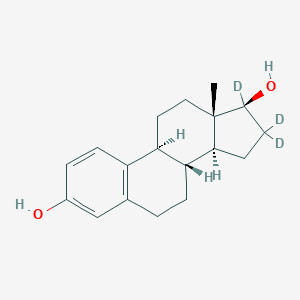
2-氨基-6-苯基吡啶
描述
2-Amino-6-phenylpyridine is a compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a derivative of 2-aminopyridinium and acts as a potent antimalarial .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-phenylpyridine is characterized by a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 6-position . The InChI code for this compound is 1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) .Physical And Chemical Properties Analysis
2-Amino-6-phenylpyridine is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound is stable under normal conditions but should be stored in a dark place, under an inert atmosphere .科学研究应用
Insecticidal Activity
2-Amino-6-phenylpyridine derivatives have shown potential in the development of new insecticides. They exhibit high biological activity against pests like Mythimna separata , Aphis craccivora , and Tetranychus cinnabarinus . The derivatives can be synthesized through reactions such as Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation, with a good yield of about 85% .
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of nitrogen-containing heterocyclic compounds. These are fundamental in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities .
Luminescent Metal Complexes
2-Amino-6-phenylpyridine can be a ligand for luminescent metal complexes, which are used in light-emitting devices. The fac-Ir(ppy)3 complex, where ppy denotes 2-phenylpyridine, is an example of such a complex with a high quantum yield .
Pesticide Chemistry
The amide compounds of 2-phenylpyridine, which include 2-Amino-6-phenylpyridine, play a significant role in pesticide chemistry. They are used to create compounds with insecticidal, fungicidal, and herbicidal properties .
Organic Synthesis
2-Amino-6-phenylpyridine serves as a building block in organic synthesis. It’s involved in various chemical reactions that form the basis for synthesizing more complex molecules used in medicinal chemistry and material science .
Crop Protection
Pyridine derivatives, including 2-Amino-6-phenylpyridine, are commonly used in crop protection. They form the basis of many herbicides, fungicides, and plant growth regulators, helping to protect crops from pests and diseases .
Chemical Research
As a compound with a pyridine base, 2-Amino-6-phenylpyridine is often used in chemical research to study the properties and reactions of pyridine-based molecules. This research can lead to the discovery of new applications and products .
Material Science
Due to its structural properties, 2-Amino-6-phenylpyridine can be used in material science to develop new materials with specific desired properties, such as conductivity or luminescence .
属性
IUPAC Name |
6-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344633 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-phenylpyridine | |
CAS RN |
39774-25-9 | |
| Record name | 2-Amino-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?
A1: 2-Amino-6-phenylpyridine exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.
Q2: Does the reactivity of 2-amino-6-phenylpyridine differ between ruthenium and osmium carbonyl complexes?
A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

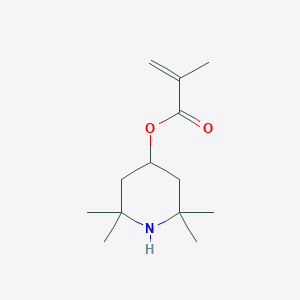

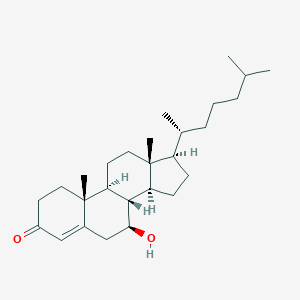
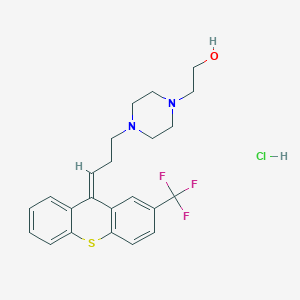

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
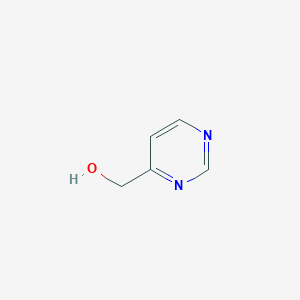

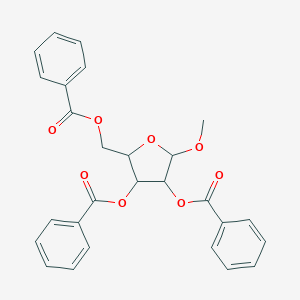
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
